Product packaging for Oxypeucedanin Hydrate(Cat. No.:CAS No. 2643-85-8)

Oxypeucedanin Hydrate

Cat. No.: B192036
CAS No.: 2643-85-8
M. Wt: 304.29 g/mol
InChI Key: PEWFWDOPJISUOK-CYBMUJFWSA-N
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Description

Oxypeucedanin (B192039) hydrate (B1144303), a derivative of oxypeucedanin, belongs to the psoralen class of furanocoumarins. foodb.ca It is found in a variety of plants, notably from the Apiaceae and Rutaceae families, including species like Angelica dahurica and citrus fruits. scientific.netmdpi.com

Furanocoumarins are a well-studied class of organic chemical compounds known for their diverse biological activities. mdpi.com Oxypeucedanin hydrate is significant within this research area as it represents a dietary furanocoumarin that may interact with prescribed medications, highlighting the importance of studying its pharmacokinetic properties. scientific.netresearchgate.net Its presence in various fruits and vegetables makes it a relevant compound for understanding the biological effects of natural products in the human diet. scientific.net Research into this compound and its derivatives contributes to the broader understanding of furanocoumarin bioactivity, which ranges from anti-inflammatory to anticancer effects. scientific.netmdpi.com

Scientific literature substantiates the therapeutic potential of this compound across several domains. It is recognized for its potent anti-inflammatory, anticancer, and potential neuroprotective properties. scientific.net Studies have demonstrated its ability to modulate key signaling pathways involved in inflammation and cancer progression. Furthermore, its role as a P-glycoprotein (P-gp) substrate suggests it could influence the pharmacokinetics of other drugs, a critical consideration in clinical applications. researchgate.netresearchgate.net

Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₁₆H₁₆O₆ nih.govcaymanchem.com
Molecular Weight 304.3 g/mol nih.govcaymanchem.com
IUPAC Name 4-[(2R)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one nih.gov
CAS Number 2643-85-8 nih.govcaymanchem.comnist.gov
Class Furanocoumarin foodb.ca

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16O6 B192036 Oxypeucedanin Hydrate CAS No. 2643-85-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(2R)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O6/c1-16(2,19)13(17)8-21-15-9-3-4-14(18)22-12(9)7-11-10(15)5-6-20-11/h3-7,13,17,19H,8H2,1-2H3/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEWFWDOPJISUOK-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@@H](COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90949318
Record name 4-(2,3-Dihydroxy-3-methylbutoxy)-7H-furo[3,2-g][1]benzopyran-7-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2643-85-8, 24724-52-5
Record name (+)-Oxypeucedanin hydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2643-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7H-Furo(3,2-g)(1)benzopyran-7-one, 4-(2,3-dihydroxy-3-methylbutoxy)-, (R)-(+)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2,3-Dihydroxy-3-methylbutoxy)-7H-furo[3,2-g][1]benzopyran-7-one
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Record name oxypeucedanin hydrate
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Natural Occurrence and Isolation Methodologies

Ionic Liquid-Assisted Extraction

A modern and efficient method for extracting oxypeucedanin (B192039) hydrate (B1144303) involves the use of ionic liquids (ILs). researchgate.net These are salts in a liquid state that have emerged as green alternatives to traditional organic solvents. researchgate.net In a study on the roots of Angelica dahurica, the ionic liquid 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([Bmim]Tf2N) demonstrated superior performance in extracting both oxypeucedanin hydrate and another coumarin (B35378), byakangelicin. mdpi.comresearchgate.netnih.gov

The process also involves a back-extraction step to recover the target compounds from the ionic liquid solution. researchgate.netnih.gov Research has shown that 0.01 N hydrochloric acid (HCl) is highly effective for this purpose, enabling a high recovery rate of the isolated compounds. mdpi.comnih.gov This IL-based approach has been shown to be rapid and effective, overcoming many of the drawbacks associated with conventional separation techniques. mdpi.comnih.gov

Optimization of Extraction Parameters

To maximize the yield of this compound, researchers have focused on optimizing various extraction parameters. Statistical methods like Response Surface Methodology (RSM) have been employed to determine the ideal conditions. mdpi.comresearchgate.net

Key parameters that have been optimized include:

Temperature: The extraction yield of this compound significantly improves as the temperature increases from 20°C to 60°C. mdpi.com One study identified 60°C as the optimal temperature, achieving a yield of 92.67% for this compound. mdpi.com

Time: Extraction time also plays a crucial role. The most effective extraction was observed at 180 minutes, resulting in a 94.64% extraction efficiency for this compound. mdpi.com

Solvent/Solid Ratio: The ratio of the solvent to the plant material is another critical factor. An optimal solvent/solid ratio of 8:1 has been identified. mdpi.comresearchgate.net

Under these optimized conditions—a solvent/solid ratio of 8:1, a temperature of 60°C, and an extraction time of 180 minutes—the yield of this compound reached an impressive 98.06%. mdpi.comresearchgate.netnih.gov

**Table 1: Optimal Conditions for Ionic Liquid-Assisted Extraction of this compound from *Angelica dahurica***

Parameter Optimal Value Resulting Yield of this compound
Solvent/Solid Ratio 8:1 98.06%
Temperature 60°C
Time 180 min

Chromatographic Isolation Methodologies

Following extraction, various chromatographic techniques are employed to isolate and purify this compound.

Column Chromatography (CC): This is a widely used method for the separation of this compound from plant extracts. mdpi.com Silica gel is a common stationary phase, used with various solvent systems to achieve separation. mdpi.com

Preparative Thin-Layer Chromatography (PTLC): PTLC is another valuable tool for the purification of this compound. mdpi.com It allows for the separation of compounds on a larger scale than analytical TLC.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for both the separation and quantification of this compound. thieme-connect.comrroij.com Reversed-phase HPLC, often coupled with mass spectrometry (LC-MS), provides a powerful method for identifying and quantifying the compound in complex plant extracts. diva-portal.orgthieme-connect.comnih.gov

These chromatographic methods are often used in combination to achieve a high degree of purity for the final product. mdpi.com

Anti-inflammatory Efficacy

This compound has demonstrated notable anti-inflammatory properties through various mechanisms of action.

Modulation of Inflammatory Mediators

Studies have shown that this compound can effectively modulate the expression of key inflammatory mediators. In lipopolysaccharide (LPS)-induced RAW264.7 macrophages, treatment with this compound has been observed to reverse the increased levels of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). nih.govresearchgate.netnih.gov This suggests that this compound can suppress the inflammatory cascade at a molecular level. nih.gov The compound has been shown to inhibit the phosphorylation of proteins in the NF-κB/MAPK pathway, which in turn suppresses the downstream production of inflammatory cytokines like IL-6, IL-1β, and TNF-α. nih.gov

Attenuation of Reactive Oxygen Species Production

A key aspect of its anti-inflammatory action is its ability to reduce the production of reactive oxygen species (ROS). nih.govpeeref.com In inflammatory conditions, an overproduction of ROS can lead to cellular damage and exacerbate the inflammatory response. Research has shown that this compound treatment leads to a reduction in ROS levels in LPS-induced macrophages, indicating its role in mitigating oxidative stress associated with inflammation. nih.govpeeref.com

Rheumatoid Arthritis Amelioration in Disease Models

The anti-inflammatory effects of this compound have been specifically investigated in the context of rheumatoid arthritis (RA), a chronic autoimmune disease characterized by joint inflammation. nih.govresearcher.life In a collagen-induced arthritis (CIA) model in rats, administration of this compound was found to effectively ameliorate the symptoms of the disease. nih.govnih.gov This included improvements in body weight, reduction in paw swelling and redness, and decreased bone erosion. nih.govnih.gov Furthermore, this compound treatment led to a decrease in the mRNA levels of pro-inflammatory factors within the synovial tissue of the arthritic rats. nih.govnih.gov These findings highlight the potential of this compound as a therapeutic agent for RA. nih.govpeeref.com

Antioxidant Properties

This compound has been identified as a compound with significant antioxidant activity. biocat.combiosynth.comresearchgate.net This property is attributed to its chemical structure, particularly the presence of hydroxyl groups on its side chain, which may contribute to its ability to scavenge free radicals. researchgate.net Studies have demonstrated its capacity to protect against cellular damage induced by oxidative stress. nih.gov For instance, it has shown protective effects against AAPH-induced cellular damage. nih.gov The antioxidant potential of this compound has been compared to that of other compounds, with some studies indicating a high level of activity. researchgate.net

Antimicrobial and Antibacterial Potency

This compound has exhibited a broad spectrum of antimicrobial and antibacterial activities. biocat.combiosynth.comresearchgate.net Research has shown its effectiveness against various pathogens. For example, it has demonstrated potent antibacterial effects against Klebsiella pneumoniae. It has also shown significant antimicrobial activity against Bacillus cereus. researchgate.net Furthermore, this compound has been found to be active against the fungi Candida albicans and Microsporum audouinii. The compound's ability to inhibit the growth of these microorganisms suggests its potential as a natural antimicrobial agent. biosynth.com

Antitumor and Antiproliferative Activities

The potential of this compound as an antitumor and antiproliferative agent has been explored in several studies. It has been shown to inhibit the proliferation of various cancer cell lines. nih.govresearchgate.netmedchemexpress.com For instance, (+)-oxypeucedanin hydrate has demonstrated cytotoxic activity against sensitive and multidrug-resistant mouse T-lymphoma cell lines, although it was more potent on the sensitive cell line. nih.gov It has also been shown to have a slight toxic effect on normal murine fibroblasts. nih.govresearchgate.net

Furthermore, a derivative, this compound monoacetate, isolated from Angelica dahurica, was found to induce apoptosis in Caco-2 colon carcinoma cells. bdpsjournal.org This compound inhibited cell proliferation, reduced the number of cancer colony-forming cells, and exerted anti-migratory effects in a dose- and time-dependent manner. bdpsjournal.org The anticancer effects appear to be mediated through the PI3K-signaling pathway. bdpsjournal.org

Data Tables

Table 1: Effects of this compound on Inflammatory Mediators in LPS-Induced RAW264.7 Macrophages

Inflammatory MediatorEffect of this compound TreatmentReference(s)
iNOSReverses increase in levels nih.gov, researchgate.net, nih.gov
COX-2Reverses increase in levels nih.gov, researchgate.net, nih.gov
IL-1βReverses increase in levels nih.gov, researchgate.net, nih.gov
IL-6Reverses increase in levels nih.gov, researchgate.net, nih.gov
TNF-αReverses increase in levels nih.gov, researchgate.net, nih.gov

Table 2: Antimicrobial Activity of this compound

MicroorganismActivityReference(s)
Klebsiella pneumoniaePotent antibacterial effect
Bacillus cereusSignificant antimicrobial activity researchgate.net
Candida albicansActive against
Microsporum audouiniiActive against

Table 3: Antiproliferative Activity of this compound

Cell LineActivityReference(s)
Mouse T-lymphoma (sensitive)Cytotoxic nih.gov, researchgate.net
Mouse T-lymphoma (multidrug-resistant)Cytotoxic nih.gov, researchgate.net
Caco-2 (colon carcinoma)Inhibits proliferation, induces apoptosis bdpsjournal.org

Inhibition of Cancer Cell Proliferation (e.g., Caco-2, DU145)

This compound has demonstrated notable inhibitory effects on the proliferation of various cancer cell lines.

Detailed studies on its monoacetate form, this compound monoacetate, have shown potent, time- and dose-dependent cytotoxic effects against human colon carcinoma (Caco-2) cells. bdpsjournal.orgresearchgate.net The inhibitory concentration (IC₅₀) values, which represent the concentration required to inhibit 50% of cell growth, were determined at different time points. The findings indicated that the compound's effectiveness increased with longer exposure times. bdpsjournal.orgresearchgate.net For instance, the IC₅₀ value was 46.3 µM after 24 hours, decreasing to 36.4 µM after 72 hours of treatment. bdpsjournal.org Clonogenic assays further confirmed these findings, showing that this compound monoacetate significantly reduces the ability of single cancer cells to form colonies, a crucial aspect of tumor development. bdpsjournal.orgresearchgate.net

In the context of prostate cancer, the related compound oxypeucedanin has been shown to inhibit the growth of human prostate carcinoma DU145 cells. researchgate.net Treatment with oxypeucedanin at concentrations ranging from 25 to 100 µM for 24 to 72 hours resulted in significant inhibition of cell proliferation. researchgate.net

Table 1: IC₅₀ Values of this compound Monoacetate on Caco-2 Cell Proliferation

Treatment DurationIC₅₀ Value (µM)
24 hours46.3
48 hours42.1
72 hours36.4
Data sourced from studies on human colon carcinoma (Caco-2) cells. bdpsjournal.orgresearchgate.net

Induction of Cell Cycle Arrest (e.g., G2-M phase)

A key mechanism behind the anti-proliferative activity of furanocoumarins like oxypeucedanin involves the disruption of the cancer cell cycle.

Research on oxypeucedanin, the parent compound of this compound, has revealed its ability to induce cell cycle arrest, specifically at the G2/M checkpoint. researchgate.netnih.gov In studies involving human prostate carcinoma DU145 cells, treatment with oxypeucedanin led to an accumulation of cells in the G2/M phase in a dose- and time-dependent manner. researchgate.net This arrest is associated with the downregulation of key regulatory proteins, including cyclin A, cyclin B1, and Cdc2. researchgate.net

Similarly, in human hepatoma (SK-Hep-1) cells, oxypeucedanin treatment caused a significant increase in the cell population at the G2/M phase, rising from 22.66% in control cells to 35.90% in cells treated with 75 μM of the compound. nih.gov This effect was linked to the downregulation of checkpoint proteins such as cyclin B1, cdc2, and cdc25c. nih.govnih.gov

Apoptosis Induction in Carcinoma Cells

Inducing programmed cell death, or apoptosis, is a primary goal of many anticancer therapies.

This compound monoacetate has been shown to be a potent inducer of apoptosis in Caco-2 colon cancer cells. bdpsjournal.orgkoreascience.kr Fluorescence microscopy studies using acridine (B1665455) orange/ethidium bromide (AO/EB) staining revealed that lower concentrations of the compound induced early apoptotic events, while higher concentrations led to late-stage apoptosis. bdpsjournal.org

Furthermore, in DU145 prostate cancer cells, the cell death induced by oxypeucedanin was linked to a significant increase in markers of apoptosis. researchgate.net This included the cleavage of caspase-3 and poly-(ADP-ribose) polymerase (PARP), which are critical events in the apoptotic cascade. researchgate.net The activation of these pathways ultimately leads to the dismantling and death of the cancer cell. bdpsjournal.orgmedchemexpress.eu

Anti-migratory Effects on Cancer Cells

The ability of cancer cells to migrate is fundamental to metastasis, the spread of cancer to other parts of the body.

This compound monoacetate has demonstrated significant anti-migratory properties in Caco-2 colon cancer cells. bdpsjournal.orgresearchgate.net In vitro wound healing assays, a common method to study cell migration, showed that the compound inhibited the ability of Caco-2 cells to "heal" a scratch in the cell monolayer in a dose- and time-dependent fashion. bdpsjournal.orgresearchgate.net Compared to untreated cells, the wound area in cells treated with this compound monoacetate remained larger, indicating a suppression of cell migration. bdpsjournal.org These anti-migratory effects are associated with the downregulation of the PI3K/Akt signaling pathway, which plays a critical role in cell movement and invasion. bdpsjournal.org

Enzyme Inhibitory Effects

Beyond its anticancer activities, this compound has been studied for its ability to inhibit specific enzymes involved in various physiological processes.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in the production of melanin, and its inhibition is of interest for cosmetic and medical applications related to hyperpigmentation. There are conflicting reports regarding the effect of this compound on this enzyme. Some studies have reported that this compound possesses tyrosinase inhibitory activity. researchgate.netmdpi.com However, other research, which evaluated a range of coumarin derivatives, found that this compound did not exhibit inhibitory activity against tyrosinase at a concentration of 100 µg/mL. dergipark.org.tr Further investigation is required to clarify these contradictory findings.

Carbohydrate Metabolizing Enzyme Inhibition

This compound has been identified as an inhibitor of enzymes involved in carbohydrate metabolism. mdpi.comchemfaces.com Research has shown that it can inhibit α-amylase, α-glucosidase, and β-galactosidase in a concentration-dependent manner. mdpi.com These enzymes are crucial for the digestion and absorption of carbohydrates. However, its inhibitory effect was found to be less potent compared to other furanocoumarins like imperatorin (B1671801) and bergapten. mdpi.com The inhibition of these enzymes is a therapeutic strategy for managing blood glucose levels. mdpi.com

Acetylcholinesterase and Butyrylcholinesterase Inhibition

This compound has been identified as an inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are significant in the pathology of Alzheimer's disease. researchgate.net In a study screening various plant extracts, the CH2Cl2 extract of Peucedanum ostruthium (L.) Koch roots, which contains this compound, demonstrated noteworthy inhibition of AChE activity. tandfonline.comtandfonline.com Subsequent bio-guided fractionation led to the isolation of this compound as one of the active coumarins responsible for this inhibitory effect. tandfonline.comtandfonline.comresearchgate.net

Further investigations into a series of natural coumarin derivatives revealed that this compound was among the compounds tested for their inhibitory effects against both AChE and BChE. researchgate.netmedipol.edu.tr While some coumarins showed selective and potent inhibition of BChE, this compound's specific inhibitory concentrations (IC50) were reported in one study to be 260.8 μM for BChE. researchgate.netscilit.com Another study highlighted that among several compounds isolated from Angelica purpurascens, oxypeucedanin demonstrated the most significant anticholinesterase activity. researchgate.net The inhibitory potential of these coumarins is often explored through methods like the Ellman method and thin-layer chromatography (TLC) bioautographic assays. researchgate.nettandfonline.comresearchgate.net Molecular docking studies have also been employed to understand the binding interactions of these coumarins within the active sites of AChE and BChE. researchgate.net

Table 1: Cholinesterase Inhibition by this compound and Related Compounds This table is interactive. You can sort and filter the data.

Compound Enzyme Inhibition Source Organism Reference
This compound Acetylcholinesterase (AChE) Significant Inhibition Peucedanum ostruthium tandfonline.comtandfonline.comresearchgate.net
This compound Butyrylcholinesterase (BChE) IC50: 260.8 μM Citrus hystrix scilit.com
Oxypeucedanin Acetylcholinesterase (AChE) 19.36 ± 1.87% Angelica purpurascens mdpi.com
Oxypeucedanin Butyrylcholinesterase (BChE) 36.89 ± 1.23% Angelica purpurascens mdpi.com

Human Carbonic Anhydrase I and II Inhibition

Research has indicated that this compound possesses inhibitory activity against human carbonic anhydrase (hCA) I and II isoenzymes. researchgate.net Carbonic anhydrases are enzymes involved in various physiological processes, and their inhibition has therapeutic potential in several conditions. informaticsjournals.co.in In a study investigating extracts from Angelica purpurascens, the dichloromethane (B109758) fractions of the flower and fruit, which contain furanocoumarins like this compound, showed potent inhibition of hCA I and II. researchgate.net Specifically, the flower and fruit dichloromethane fractions exhibited IC50 values of 1.650 µM and 2.020 µM, respectively, against these cytosolic isoenzymes. researchgate.net

Antiviral Properties (e.g., SARS-CoV-2)

In the search for antiviral agents against SARS-CoV-2, the virus responsible for COVID-19, this compound has been identified as a compound of interest through in silico studies. nih.gov Molecular docking analyses have been utilized to screen natural compounds for their potential to inhibit key viral proteins, such as the 3C-like protease (3CLpro), which is crucial for viral replication. nih.govencyclopedia.pub

In one such study, this compound was among several coumarin phytochemicals evaluated for their binding affinity to the 3CLpro of SARS-CoV-2. nih.gov The results showed that this compound exhibited a strong binding affinity with a docking score of -11.76 kcal/mol. nih.gov This compound was found to interact with the catalytic dyad (Cys-His) of the 3CLpro active site. nih.gov Further molecular dynamics (MD) simulations suggested that the complex formed between 3CLpro and this compound was highly stable, showing minimal conformational fluctuations. nih.gov Additionally, pharmacokinetic and drug-likeness predictions indicated favorable properties for this compound as a potential antiviral agent. nih.gov

Table 2: In Silico Antiviral Activity of this compound against SARS-CoV-2 This table is interactive. You can sort and filter the data.

Compound Target Protein Docking Score (kcal/mol) Key Interactions Stability Reference
This compound SARS-CoV-2 3CLpro -11.76 Catalytic dyad (Cys-His) High nih.gov

Other Biological Activities

Antifeedant Activity

This compound has demonstrated notable antifeedant properties against certain insect larvae. mdpi.com In a study on the chemical constituents of Skimmia laureola, (+)-oxypeucedanin hydrate was isolated and its antifeedant activity was noted against the larvae of Spodoptera littoralis. hec.gov.pk Similarly, research on Petroselinum crispum (parsley) led to the isolation of both (+)- and (-)-oxypeucedanin hydrate, which were identified among the furanocoumarin derivatives with potential antifeedant effects. researchgate.net The leaf-disk bioassay is a common method used to evaluate the antifeedant activity of such compounds. mdpi.com

GABAA Receptor Modulation (as a furanocoumarin)

As a furanocoumarin, this compound has been investigated for its modulatory effects on the gamma-aminobutyric acid type A (GABAA) receptor, a key player in neuronal inhibition in the central nervous system. nih.gov Studies have shown that certain coumarin derivatives can enhance the GABA-induced chloride currents (IGABA), suggesting a positive allosteric modulation of the GABAA receptor. nih.govresearchgate.net

In a study using recombinant α1β2γ2S GABAA receptors expressed in Xenopus laevis oocytes, oxypeucedanin was found to be a highly efficient potentiator of IGABA, with an EC50 value of 25 ± 8 μM. nih.gov This potentiation was not blocked by the benzodiazepine (B76468) antagonist flumazenil, indicating that oxypeucedanin interacts with a binding site distinct from the benzodiazepine site on the GABAA receptor. nih.gov The structural features of these coumarins, particularly the presence of (oxy)prenylated residues, appear to be important for their modulatory activity. nih.govresearchgate.net The antiseizure activity of this compound has also been observed in zebrafish models, further suggesting its interaction with the GABAergic system. dntb.gov.uatum.de

Table 3: GABAA Receptor Modulation by Oxypeucedanin This table is interactive. You can sort and filter the data.

Compound Receptor Effect EC50 (μM) Mechanism Reference
Oxypeucedanin GABAA (α1β2γ2S) Potentiation of IGABA 25 ± 8 Positive allosteric modulation (non-benzodiazepine site) nih.gov

Toll-Like Receptor 4 (TLR4)-Myeloid Differentiation Factor 2 (MD2) Complex Interactions

The Toll-like receptor 4 (TLR4) and its co-receptor, myeloid differentiation factor 2 (MD2), form a complex that plays a crucial role in the innate immune system. nih.gov This complex is responsible for recognizing lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, and initiating an inflammatory response. nih.govnih.gov

Research has demonstrated that this compound can directly interact with the TLR4-MD2 complex. nih.gov Cellular thermal shift assay (CETSA) results have shown that this compound competes with LPS for binding to this complex. nih.gov This competitive binding suggests that this compound can occupy the binding site on the TLR4-MD2 complex that would otherwise be engaged by LPS.

Molecular docking and dynamics simulations have provided further insight into this interaction. These studies indicate that this compound binds within a pocket of the TLR4-MD2 complex, forming hydrogen bonds with specific amino acid residues such as GLY-343, LYS-388, and PHE-345. nih.gov The binding affinity (Kd value) of this compound for the TLR4-MD2 complex has been determined to be 33.7 μM through microscale thermophoresis (MST) experiments. nih.gov By binding to the TLR4-MD2 complex, this compound may induce allosteric changes that inhibit the binding of LPS, thereby preventing the activation of downstream inflammatory signaling. nih.gov

Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) Pathway Suppression

The activation of the TLR4-MD2 complex by LPS typically triggers downstream signaling cascades, prominently featuring the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.govd-nb.infomdpi.com These pathways are central to the production of pro-inflammatory mediators. mdpi.comresearchgate.net

Studies have shown that this compound can suppress the activation of both the NF-κB and MAPK pathways. nih.gov In macrophage cell lines stimulated with LPS, treatment with this compound led to a downregulation in the phosphorylation levels of key proteins in these pathways. nih.gov Specifically, the phosphorylation of IKK, IκB, and NF-κB p65 in the NF-κB pathway, and ERK, p38, and JNK in the MAPK pathway, were all reduced. nih.gov This suppression of phosphorylation prevents the translocation of NF-κB into the nucleus and inhibits the activation of MAPK-dependent transcription factors, ultimately leading to a decrease in the expression of inflammatory genes. nih.govd-nb.info

Phosphoinositide 3-Kinase (PI3K)/Akt Signaling Pathway Modulation

The phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. nih.govfrontiersin.org Dysregulation of this pathway is implicated in various diseases. nih.gov

This compound has been shown to modulate the PI3K/Akt signaling pathway. nih.govresearchgate.net The activation of PI3K leads to the phosphorylation and activation of Akt, which in turn phosphorylates a variety of downstream targets to exert its effects. jmb.or.kr While direct studies on this compound's comprehensive effect on the entire PI3K/Akt pathway are ongoing, its ability to influence components of this cascade suggests a potential mechanism for its observed biological activities. The interplay between the PI3K/Akt pathway and other signaling cascades, such as the MAPK pathway, is complex, with Akt potentially suppressing apoptosis through the inhibition of p38 MAPK and JNK signaling. jmb.or.kr

Interactions with Efflux Transporters

Efflux transporters are membrane proteins that actively pump substrates out of cells. mdpi.com One of the most well-characterized efflux transporters is P-glycoprotein (P-gp), which plays a significant role in drug absorption, distribution, and the development of multidrug resistance in cancer. nih.govjst.go.jp

In vitro studies using cell models have indicated that this compound is a substrate for P-gp. scientific.netresearchgate.net Bidirectional transport studies in LLC-PK1 and LLC-GA5-COL300 cell lines, the latter of which overexpresses P-gp, revealed a corrected efflux ratio of 3.3 ± 0.7 for this compound. scientific.net An efflux ratio greater than 2 is generally indicative of a compound being a P-gp substrate. scientific.net This suggests that P-gp can actively transport this compound out of cells.

In addition to being a substrate, this compound has also been shown to exhibit inhibitory effects on P-gp function, although the effect is considered minimal. nih.govscientific.net Studies have demonstrated that this compound can increase the intracellular accumulation of known P-gp substrates, such as calcein (B42510) AM and rhodamine-123, in a concentration-dependent manner. nih.govscientific.net Furthermore, it has been observed to decrease the transport of daunorubicin (B1662515), another P-gp substrate, across Caco-2 cell monolayers. scientific.net One proposed mechanism for this inhibition is the activation of P-gp ATPase activity. nih.gov By interacting with P-gp, this compound may also suppress P-gp protein expression and downregulate its corresponding mRNA levels. nih.gov

Research Findings on this compound's Molecular Interactions

Molecular Target/Pathway Key Findings Experimental Models References
TLR4-MD2 Complex Competitively binds with LPS, with a Kd of 33.7 μM. Interacts with amino acids GLY-343, LYS-388, and PHE-345.LPS-induced RAW264.7 macrophages, Molecular Docking, CETSA, MST nih.gov
NF-κB Pathway Suppresses phosphorylation of IKK, IκB, and NF-κB p65.LPS-induced RAW264.7 macrophages, CIA rat model nih.gov
MAPK Pathway Suppresses phosphorylation of ERK, p38, and JNK.LPS-induced RAW264.7 macrophages, CIA rat model nih.gov
P-glycoprotein (P-gp) Acts as a substrate (efflux ratio 3.3 ± 0.7). Exhibits inhibitory effects by increasing accumulation of other substrates.LLC-PK1, LLC-GA5-COL300, and Caco-2 cell lines nih.govscientific.netresearchgate.net

Anticancer Effects

Oxypeucedanin (B192039) hydrate (B1144303) has been investigated for its potential as an anticancer agent, with studies showing its ability to inhibit the proliferation of various cancer cell lines.

Oxypeucedanin hydrate has shown antiproliferative activity against a range of human and murine cancer cells. It inhibits the proliferation of human MK-1 gastric and HeLa cervical cancer cells, as well as murine B16/F10 melanoma cells. caymanchem.com Furthermore, it has demonstrated efficacy against both sensitive and multidrug-resistant murine L5178Y lymphoma cells. caymanchem.com A derivative, this compound monoacetate, has been shown to have cytotoxic effects on human colon cancer cells (Caco-2). researchgate.net

The anticancer mechanisms of oxypeucedanin and its derivatives involve the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.gov For instance, in human prostate carcinoma DU145 cells, oxypeucedanin was found to induce G2/M phase cell cycle arrest. nih.gov This was associated with decreased levels of key cell cycle regulatory proteins like cyclin A, cyclin B1, and Cdc2. nih.gov In human non-small cell lung cancer cells (A549), a related compound, oxypeucedanin methanolate, was shown to upregulate the expression of pro-apoptotic BAX and caspase-3, while downregulating the anti-apoptotic BCL2. modares.ac.ir Additionally, this compound monoacetate has been observed to inhibit cancer cell migration and downregulate the expression of pPI3K and pAkt in colon cancer cells, suggesting an impact on the PI3K/Akt signaling pathway. researchgate.net Studies also indicate that this compound can act as a substrate and a likely inhibitor of P-glycoprotein, a protein associated with multidrug resistance in cancer cells. researchgate.netresearchgate.net

Neuroprotective Properties

The neuroprotective potential of furanocoumarins, including oxypeucedanin (B192039) hydrate (B1144303), is an emerging area of research, with preliminary evidence suggesting beneficial effects.

While direct and extensive studies on the neuroprotective effects of oxypeucedanin hydrate are limited, the broader class of furanocoumarins is recognized for having neuroprotective activities. scientific.net Research on related compounds and the general properties of natural products with anti-inflammatory and antioxidant capabilities provides a basis for investigating this compound in this context. celljournal.orgcelljournal.org In vitro models are commonly used to assess the ability of compounds to protect neuronal cells from damage induced by toxins or oxidative stress. nih.gov In vivo models, such as those inducing neurodegenerative conditions in animals, are then used to validate these protective effects. celljournal.orgmdpi.com

The potential neuroprotective mechanisms of this compound are likely linked to its established anti-inflammatory and antioxidant activities. mdpi.com Chronic inflammation and oxidative stress are key contributors to the pathogenesis of neurodegenerative diseases. mdpi.com By inhibiting inflammatory pathways like NF-κB and MAPK and reducing oxidative stress, this compound could help mitigate neuronal damage. nih.govnih.gov The ability of natural compounds to suppress the production of pro-inflammatory cytokines and reactive oxygen species is a critical aspect of their neuroprotective potential. celljournal.org

Summary of Key Research Findings on this compound

Area of ResearchModel SystemKey Findings
Anti-inflammatory LPS-induced RAW264.7 macrophagesReverses changes in iNOS, COX-2, IL-1β, IL-6, and TNF-α levels; reduces ROS production. nih.govnih.gov
Anti-inflammatory Collagen-induced arthritis (CIA) model in ratsAmeliorates symptoms of rheumatoid arthritis, including reduced swelling and bone erosion. nih.govnih.gov
Anticancer Human MK-1 gastric, HeLa cervical, and murine B16/F10 melanoma cellsInhibits cell proliferation. caymanchem.com
Anticancer Murine L5178Y lymphoma cells (sensitive and multidrug-resistant)Inhibits cell proliferation. caymanchem.com
Anticancer Human colon cancer cells (Caco-2)A monoacetate derivative induces cytotoxicity and inhibits cell migration. researchgate.net
Pharmacokinetics In vitro cell culture models (LLC-PK1, LLC-GA5-COL300, Caco-2)Acts as a P-glycoprotein (P-gp) substrate and likely inhibitor. researchgate.netresearchgate.net

Preclinical Pharmacological Investigations

In Vitro Cellular Studies

Macrophage Cell Line Assays (e.g., RAW264.7)

Oxypeucedanin (B192039) hydrate (B1144303) has been investigated for its anti-inflammatory properties using the murine macrophage-like cell line RAW264.7. In studies where these cells were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, oxypeucedanin hydrate demonstrated significant inhibitory effects on the production of key inflammatory mediators. nih.govnih.gov

Research has shown that this compound can suppress the production of nitric oxide (NO), a signaling molecule involved in inflammation. researchgate.nettandfonline.com This is achieved, in part, by inhibiting the expression of inducible nitric oxide synthase (iNOS). nih.govtandfonline.com Furthermore, treatment with this compound has been found to reduce the levels of cyclooxygenase-2 (COX-2), another important enzyme in the inflammatory pathway. nih.gov

The compound also effectively decreases the secretion of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.govnih.gov The mechanism underlying these effects involves the suppression of the NF-κB/MAPK signaling pathway. nih.govnih.gov Additionally, this compound has been observed to reduce the production of reactive oxygen species (ROS) in LPS-stimulated RAW264.7 cells. nih.govnih.gov Cell viability assays have indicated that this compound is not cytotoxic to RAW264.7 macrophages at effective concentrations. nih.govmdpi.com

Table 1: Effects of this compound on Inflammatory Mediators in LPS-Induced RAW264.7 Macrophages

Inflammatory MediatorEffect of this compound TreatmentReference
Nitric Oxide (NO)Decreased production researchgate.nettandfonline.com
Inducible Nitric Oxide Synthase (iNOS)Decreased expression nih.govtandfonline.com
Cyclooxygenase-2 (COX-2)Decreased expression nih.gov
Tumor Necrosis Factor-alpha (TNF-α)Decreased secretion nih.govnih.gov
Interleukin-6 (IL-6)Decreased secretion nih.govnih.gov
Interleukin-1β (IL-1β)Decreased secretion nih.govnih.gov
Reactive Oxygen Species (ROS)Decreased production nih.govnih.gov

Carcinoma Cell Line Assays (e.g., Caco-2, DU145)

The effects of this compound and its related compound, oxypeucedanin, have been studied in various carcinoma cell lines, including the human colon adenocarcinoma cell line Caco-2 and the human prostate carcinoma cell line DU145.

In Caco-2 cells, this compound monoacetate was found to inhibit cell proliferation and reduce the number of cancer colony-forming cells in a dose-dependent manner. bdpsjournal.org It also demonstrated anti-migratory effects. bdpsjournal.org Mechanistically, the compound was shown to down-regulate the expression of phosphorylated Akt (pAkt) and phosphorylated PI3K (pPI3K), key components of a signaling pathway crucial for cell survival and proliferation. bdpsjournal.org Furthermore, studies using Caco-2 cell monolayers, a model for the intestinal epithelial barrier, have investigated the transport of this compound. These studies suggest that it is a well-absorbed compound that can cross the Caco-2 monolayer via passive diffusion. nih.gov Some research also indicates that this compound may act as a weak inhibitor of P-glycoprotein (P-gp), an efflux transporter, in Caco-2 cells. scientific.netscientific.net

In the DU145 human prostate cancer cell line, the related compound oxypeucedanin has been shown to inhibit cell growth and induce cell death in a dose- and time-dependent manner. tandfonline.comnih.gov This was associated with an arrest of the cell cycle at the G2-M phase. tandfonline.comnih.gov The G2-M arrest was linked to decreased levels of key cell cycle regulatory proteins, including cyclin A, cyclin B1, and Cdc2. tandfonline.comnih.gov Furthermore, oxypeucedanin was found to induce apoptosis, as evidenced by increased levels of cleaved caspase-3 and poly-(ADP-ribose) polymerase (PARP). tandfonline.comnih.gov

Table 2: Effects of this compound and Oxypeucedanin in Carcinoma Cell Lines

CompoundCell LineKey FindingsReference
This compound monoacetateCaco-2Inhibited cell proliferation and migration; down-regulated pAkt and pPI3K expression. bdpsjournal.org
This compoundCaco-2Transported via passive diffusion; weak P-gp inhibitor. nih.govscientific.netscientific.net
OxypeucedaninDU145Inhibited cell growth and induced apoptosis; caused G2-M cell cycle arrest. tandfonline.comnih.gov

Other Relevant Cell Culture Models (e.g., LLC-PK1, LLC-GA5-COL300)

This compound has been investigated using the porcine kidney epithelial cell line LLC-PK1 and its P-glycoprotein (P-gp) overexpressing subline, LLC-GA5-COL300. These cell lines are instrumental in studying the interaction of compounds with the P-gp transporter, which plays a significant role in drug absorption and distribution.

Bidirectional transport studies using these cell lines have demonstrated that this compound is a substrate of P-gp. scientific.netscientific.net The corrected efflux ratio of this compound was found to be 3.3 ± 0.7, indicating that it is actively transported out of the cells by P-gp. scientific.netscientific.net

Further experiments have examined the potential of this compound to inhibit P-gp function. In these studies, the uptake of calcein-AM, a known P-gp substrate, was measured. This compound was observed to increase the accumulation of calcein (B42510) in the P-gp overexpressing LLC-GA5-COL300 cells in a concentration-dependent manner. scientific.nete3s-conferences.org This suggests that this compound can inhibit the function of P-gp, although the effect has been described as minimal. scientific.netscientific.net

Table 3: Interaction of this compound with P-glycoprotein in LLC-PK1 and LLC-GA5-COL300 Cells

Cell Line ModelExperimental FocusKey FindingReference
LLC-PK1 and LLC-GA5-COL300Bidirectional TransportThis compound is a P-gp substrate (Efflux ratio: 3.3 ± 0.7). scientific.netscientific.net
LLC-GA5-COL300Calcein-AM Uptake AssayThis compound inhibits P-gp function, leading to increased calcein accumulation. scientific.nete3s-conferences.org

In Vivo Animal Model Studies

Collagen-Induced Arthritis (CIA) Model in Rodents

The therapeutic potential of this compound has been evaluated in a rat model of collagen-induced arthritis (CIA), a well-established animal model for studying rheumatoid arthritis. nih.govnih.gov In these studies, treatment with this compound was shown to effectively alleviate the clinical symptoms of arthritis. nih.govnih.gov

Specifically, administration of this compound led to an improvement in body weight, a reduction in the swelling and redness of the paws, an increase in talus volume, and a decrease in bone erosion. nih.govnih.gov At the molecular level, this compound was found to decrease the mRNA levels of pro-inflammatory factors within the synovial tissue of the arthritic rats. nih.govnih.gov Further analysis confirmed that the compound suppresses the NF-κB/MAPK signaling pathway in the synovial tissue, which is consistent with the findings from in vitro studies. nih.govnih.gov

Table 4: Effects of this compound in a Rodent Collagen-Induced Arthritis (CIA) Model

ParameterEffect of this compound TreatmentReference
Clinical Symptoms (swelling, redness)Ameliorated nih.govnih.gov
Body WeightImproved nih.govnih.gov
Talus VolumeIncreased nih.govnih.gov
Bone ErosionDecreased nih.govnih.gov
Pro-inflammatory mRNA in Synovial TissueDecreased nih.govnih.gov
NF-κB/MAPK Pathway in Synovial TissueSuppressed nih.govnih.gov

Rodent Cancer Models

While direct in vivo studies on this compound in rodent cancer models are not extensively detailed in the provided search results, related research on the compound oxypeucedanin provides some insights. One study mentions the use of a mouse xenograft model of metastatic breast cancer where the administration of a preparation containing oxypeucedanin was investigated, but the specific outcomes related to this compound are not delineated. researchgate.net Another study on the pharmacokinetics of oxypeucedanin in rat models after oral administration determined its oral bioavailability to be 10.1%. nih.gov This suggests that the compound can be absorbed into the systemic circulation, a prerequisite for efficacy in in vivo cancer models.

Insect Model Systems for Antifeedant Effects (e.g., Spodoptera littoralis, S. litura)

The evaluation of this compound in preclinical insect model systems has demonstrated its potential as an antifeedant agent, particularly against lepidopteran pests such as the Egyptian cotton leafworm (Spodoptera littoralis) and the tobacco cutworm (Spodoptera litura). These studies are crucial in understanding the compound's role in plant defense mechanisms and its potential application in agriculture as a botanical insecticide.

Research has shown that oxypeucedanin, a furanocoumarin isolated from plants like Cachrys trifida, exhibits significant antifeedant properties against the larvae of Spodoptera littoralis. unirioja.escsic.escarm.es In laboratory-based assays, this compound was one of several coumarins that demonstrated notable activity in deterring the feeding of S. littoralis larvae. unirioja.escsic.escarm.es Specifically, oxypeucedanin recorded an antifeedant index (AI) value exceeding 40, indicating a substantial reduction in food consumption by the larvae when the compound was present. unirioja.es

Further investigations into the antifeedant spectrum of oxypeucedanin have included studies on Spodoptera litura larvae. mdpi.com In a bioassay-guided isolation of antifeedant compounds from Skimmia japonica, oxypeucedanin was identified as an active constituent. mdpi.com The antifeedant index for oxypeucedanin against S. litura larvae was quantified, providing specific data on its efficacy. At a concentration of 1 mg/mL, oxypeucedanin exhibited an antifeedant index of 19.83 ± 6.91%. mdpi.com While this indicates a moderate level of feeding deterrence, it confirms the compound's activity against this significant agricultural pest. mdpi.com A review of the bioactivities of oxypeucedanin has also highlighted its promising antifeedant effects against both S. littoralis and S. litura larvae in various tested dosages. mdpi.com

The following tables summarize the reported antifeedant activity of oxypeucedanin against these two Spodoptera species.

**Table 1: Antifeedant Activity of Oxypeucedanin against *Spodoptera littoralis***

CompoundInsect SpeciesSource OrganismAntifeedant Index (AI)Reference
OxypeucedaninSpodoptera littoralisCachrys trifida> 40 unirioja.escsic.escarm.es

**Table 2: Antifeedant Activity of Oxypeucedanin against *Spodoptera litura***

CompoundInsect SpeciesSource OrganismConcentrationAntifeedant Index (AI) (%)Reference
OxypeucedaninSpodoptera lituraSkimmia japonica1 mg/mL19.83 ± 6.91 mdpi.com

Pharmacokinetic and Drug Metabolism Studies

Absorption and Distribution Studies

The pharmacokinetic profile of oxypeucedanin (B192039) has been investigated in rats to determine its plasma concentration over time following both intravenous and oral administration. A sensitive and selective ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC/MS/MS) method was developed for this purpose. nih.govnih.gov

Following a single oral (intragastric) administration of 20 mg/kg of oxypeucedanin to rats, the absorption was observed to be slow. nih.govnih.govresearchgate.net The mean time to reach the peak plasma concentration (Tmax) was 3.38 hours. nih.govnih.govresearchgate.net In contrast, after intravenous administration, the plasma concentration of oxypeucedanin declined rapidly, indicating swift distribution and elimination. semanticscholar.org

Pharmacokinetic studies involving intravenous administration at doses of 2.5, 5, and 10 mg/kg revealed dose-proportional increases in the area under the concentration-time curve (AUC), suggesting linear kinetics. nih.govnih.govresearchgate.net Key pharmacokinetic parameters, including elimination half-life (T1/2Z), mean residence time (MRT), apparent volume of distribution (VZ), and systemic clearance (CLZ), were found to be independent of the administered dose within this range. nih.govnih.govresearchgate.net

Pharmacokinetic Parameters of Oxypeucedanin in Rats After Oral Administration
ParameterValue
Dose20 mg/kg
Tmax (Time to Peak Concentration)3.38 h
T1/2Z (Elimination Half-Life)2.94 h
MRT (Mean Residence Time)5.86 h

The absolute bioavailability of oxypeucedanin following oral administration in rats has been determined to be low. After a single 20 mg/kg oral dose, the mean absolute bioavailability was calculated to be 10.26%. nih.govnih.govresearchgate.net This finding suggests that a significant portion of the compound does not reach systemic circulation when administered orally, indicating poor absorption from the gastrointestinal tract. nih.gov

Studies using in vitro cell culture models suggest that oxypeucedanin hydrate's interaction with P-glycoprotein (P-gp) may contribute to its low bioavailability. researchgate.net Research has shown that oxypeucedanin hydrate (B1144303) is a substrate of P-gp, an efflux transporter that actively pumps substances out of cells and back into the intestinal lumen, thereby limiting their absorption. researchgate.net The corrected efflux ratio of this compound was found to be 3.3 ± 0.7, confirming its status as a P-gp substrate. researchgate.net

Metabolism Pathways

The biotransformation of oxypeucedanin is mediated by metabolic enzymes, with a particular focus on the cytochrome P450 family. In vitro studies have demonstrated that this compound interacts with CYP3A4, one of the most important enzymes in drug metabolism. researchgate.netnih.gov

Research indicates that this compound inhibits CYP3A4 activity, with a reported IC50 value of 26.36 μM. researchgate.net Furthermore, when the compound was preincubated with CYP3A4, the inhibitory effect was enhanced, which suggests a mechanism-based inhibition. researchgate.net This implies that a metabolite of oxypeucedanin, formed by CYP3A4, may bind irreversibly to the enzyme, leading to its inactivation. The potential for CYP3A4 to be responsible for the metabolism of oxypeucedanin highlights a key pathway in its biotransformation. semanticscholar.org

Excretion Routes

The elimination of oxypeucedanin from the body involves both hepatic and renal clearance pathways. semanticscholar.org Pharmacokinetic analysis in rats revealed a systemic clearance (CLZ) ranging from 5.64 to 8.55 L/kg/h. nih.govsemanticscholar.org This clearance rate is approximately double the typical hepatic blood flow in rats (3.3 L/kg/h), which strongly suggests that the compound is cleared not only by the liver but also by extrahepatic routes. semanticscholar.org

Drug-Drug Interaction Potential

This compound, a naturally occurring furanocoumarin, has demonstrated the potential to engage in clinically significant drug-drug interactions through its effects on key proteins involved in drug disposition. Research has focused on its ability to modulate the function of the efflux transporter P-glycoprotein (P-gp) and to inhibit the activity of various cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of a vast number of drugs.

Modulation of P-Glycoprotein (P-gp) Function

This compound has been identified as both a substrate and an inhibitor of P-glycoprotein (P-gp), a critical efflux transporter that affects the absorption and distribution of many drugs. scientific.netscientific.net This dual role suggests a complex interaction with P-gp-mediated transport.

In vitro studies using LLC-PK1 and LLC-GA5-COL300 cell lines, a model for studying P-gp transport, revealed that this compound is a substrate for P-gp. scientific.netscientific.net The corrected efflux ratio of this compound was determined to be 3.3 ± 0.7, indicating its active transport by P-gp. scientific.netscientific.net

Furthermore, investigations into its inhibitory potential showed that this compound can modestly inhibit P-gp function. In one study, it was observed to increase the accumulation of calcein-AM, a known P-gp substrate, in LLC-GA5-COL300 cells in a concentration-dependent manner. scientific.net It also decreased the transport of daunorubicin (B1662515) across Caco-2 cell monolayers, reducing the efflux ratio from 7 to approximately 5. scientific.netscientific.net Another study demonstrated that oxypeucedanin (OPD) enhanced the intestinal absorption of vincristine (B1662923) (VCR), a P-gp substrate. nih.gov

Molecular docking studies have been conducted to understand the binding interaction between oxypeucedanin and P-gp. nih.govnih.gov Additionally, research has shown that oxypeucedanin can activate P-gp ATPase activity, enhance the intracellular accumulation of the P-gp substrate Rhodamine-123 in MDCK-MDR1 cells, and suppress P-gp protein expression and downregulate P-gp mRNA levels. nih.gov These findings collectively suggest that this compound has the potential to alter the pharmacokinetics of co-administered drugs that are P-gp substrates. nih.govnih.gov

Table 1: Effect of this compound on P-gp Function

Parameter Cell Line Finding Reference
Efflux Ratio LLC-PK1 and LLC-GA5-COL300 3.3 ± 0.7 scientific.net, scientific.net
Calcein-AM Accumulation LLC-GA5-COL300 Increased in a concentration-dependent manner scientific.net
Daunorubicin Efflux Ratio Caco-2 Decreased from 7 to ~5 scientific.net, scientific.net
Vincristine (VCR) Transport MDCK-MDR1 Increased flux across cell monolayer nih.gov
Rhodamine-123 Accumulation MDCK-MDR1 Significantly increased nih.gov
P-gp ATPase Activity - Activated nih.gov
P-gp Protein Expression - Suppressed nih.gov
P-gp mRNA Level - Downregulated nih.gov

Inhibition of Cytochrome P450 Enzymes

Oxypeucedanin has been shown to be a mechanism-based inactivator of several cytochrome P450 enzymes, indicating a potential for significant drug-drug interactions. nih.gov Mechanism-based inactivation involves the metabolic activation of the inhibitor by the enzyme to a reactive species that then irreversibly binds to and inactivates the enzyme.

A study investigating the effects of oxypeucedanin on various CYP isoforms found that it caused a time-, concentration-, and NADPH-dependent inhibition of CYP2B6 and CYP2D6. nih.gov The inactivation kinetic parameters were determined for both enzymes. nih.gov The primary enzyme identified as being involved in the bioactivation of oxypeucedanin to its reactive intermediate was CYP3A4. nih.gov

Further research has indicated that this compound also inhibits CYP3A4 activity. researchgate.net The elongation of the preincubation period with CYP3A4 enhanced the inhibitory effect, suggesting a mechanism-based inhibition. researchgate.net

Table 2: Inhibition of Cytochrome P450 Enzymes by Oxypeucedanin

Enzyme Type of Inhibition Kinetic Values (KI/kinact) Bioactivating Enzyme Reference
CYP2B6 Mechanism-based inactivation 1.82 μM / 0.07 min⁻¹ CYP3A4 nih.gov
CYP2D6 Mechanism-based inactivation 8.47 μM / 0.044 min⁻¹ CYP3A4 nih.gov
CYP3A4 Mechanism-based inhibition IC50 = 26.36 μM - researchgate.net

Structure Activity Relationship and Molecular Modeling

Identification of Key Pharmacophores

A pharmacophore is a critical concept in medicinal chemistry, representing the essential three-dimensional arrangement of functional groups in a molecule responsible for its biological activity. For oxypeucedanin (B192039) hydrate (B1144303), the key pharmacophoric features are derived from its furanocoumarin scaffold.

The fundamental structure consists of a furan (B31954) ring fused with a coumarin (B35378) (benzopyran-2-one) core. The presence of the lactone group in the coumarin moiety, the furan ring, and the specific pattern of substituents are crucial for its interactions with biological macromolecules. The epoxide group within the isoamylene side chain attached to the coumarin core is a particularly significant feature. This electrophilic epoxide ring is often implicated in covalent interactions with nucleophilic residues, such as cysteine or serine, in the active sites of enzymes. The planarity of the coumarin ring system facilitates π-π stacking interactions with aromatic amino acid residues in target proteins.

Ligand-Target Interactions

To understand the mechanism of action of oxypeucedanin hydrate, researchers employ sophisticated computational techniques like molecular docking and molecular dynamics simulations. These methods model the interaction between the compound (ligand) and its biological target (e.g., a protein or enzyme) at an atomic level.

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This helps to estimate the strength of the interaction (binding affinity) and visualize the specific contacts, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex.

TLR4/MD2 Complex: Toll-like receptor 4 (TLR4) and its co-receptor Myeloid Differentiation factor 2 (MD2) are key players in the inflammatory response. Molecular docking studies have explored the interaction of furanocoumarins with this complex. While specific data for this compound is part of broader research, studies on similar compounds suggest that the furanocoumarin scaffold can fit into the hydrophobic pocket of the MD2 protein, preventing the binding of lipopolysaccharide (LPS) and thereby inhibiting the activation of the TLR4 signaling pathway. This interaction is a key mechanism for its anti-inflammatory effects.

3CLpro Protein: The 3-chymotrypsin-like protease (3CLpro) is an essential enzyme for the replication of coronaviruses, including SARS-CoV-2, making it a prime target for antiviral drugs. Computational screenings have identified oxypeucedanin as a potential inhibitor of SARS-CoV-2 3CLpro. Docking simulations show that oxypeucedanin can fit into the substrate-binding pocket of the enzyme. The interactions are stabilized by hydrogen bonds, typically involving the lactone carbonyl oxygen, and extensive hydrophobic interactions between the coumarin core and non-polar residues of the enzyme. For instance, one study identified a hydrogen bond between the carbonyl oxygen of oxypeucedanin and the Gly143 residue of the 3CLpro active site, with a binding energy of -7.1 kcal/mol.

Other Targets: Oxypeucedanin has been docked against other protein targets to explore its various reported biological activities. Studies have shown its potential to inhibit enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in inflammation. The docking analyses revealed that the compound binds effectively within the active sites of these enzymes, with binding energies indicating stable interactions.

Table 1: Summary of Molecular Docking Studies for Oxypeucedanin

Target Protein Predicted Binding Energy (kcal/mol) Key Interacting Residues
SARS-CoV-2 3CLpro -7.1 Gly143
Cyclooxygenase-2 (COX-2) -9.1 Not Specified
5-Lipoxygenase (5-LOX) -8.5 Not Specified

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations are performed. These simulations model the motion of atoms in the ligand-protein complex over time, providing insights into the stability of the binding pose and the flexibility of the system.

MD simulations of oxypeucedanin docked into protein targets like 3CLpro have been conducted to validate the stability of the predicted binding mode. These simulations, often run for nanoseconds, track parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone. A stable RMSD value over the course of the simulation suggests that the ligand remains securely bound within the active site and that the complex is stable. These studies confirm that the interactions identified in docking, such as key hydrogen bonds and hydrophobic contacts, are maintained throughout the simulation, reinforcing the credibility of the docking results.

Computational Approaches for Therapeutic Target Identification

Beyond testing interactions with known targets, computational methods can also be used to identify new potential therapeutic targets for a given compound. This approach, often called reverse docking or inverse docking, involves screening a compound against a large library of protein structures to find those to which it binds most strongly.

For this compound, such computational screening approaches can help to explain its diverse pharmacological effects and uncover novel mechanisms of action. By docking the structure of this compound into a database of human proteins associated with various diseases, researchers can generate a ranked list of potential binding partners. The top-ranked targets can then be prioritized for experimental validation. This strategy has been successfully used for other natural products and holds significant promise for expanding the therapeutic applications of this compound by identifying previously unknown molecular targets.

Derivatives and Analogues Research

Semi-Synthetic Modification Strategies

The chemical structure of oxypeucedanin (B192039) hydrate (B1144303), featuring a diol (dihydroxy) group, presents opportunities for semi-synthetic modifications. One of the primary strategies reported is acetylation. researchgate.net This process involves the chemical transformation of one or both of the hydroxyl groups in the diol into acetate (B1210297) esters.

A notable example of this strategy is the creation of oxypeucedanin hydrate monoacetate. researchgate.net This derivative is produced through the acetylation of this compound, which is itself isolated from natural sources like the roots of Prangos pabularia or Angelica dahurica. researchgate.netchemfaces.com Another documented modification is the formation of this compound acetonide, which involves reacting the diol with acetone (B3395972) to form a cyclic ketal. mdpi.com

These transformations are part of a broader effort to generate novel compounds for biological screening. mdpi.com The goal of creating such semi-synthetically optimized analogues is to explore potential new drug candidates by altering the parent molecule's physicochemical properties and biological interactions. mdpi.com

Pharmacological Evaluation of Derivatives (e.g., this compound Monoacetate)

The derivatives of this compound have been subjected to pharmacological evaluation, primarily focusing on their cytotoxic effects against various cancer cell lines.

This compound Monoacetate: This derivative has demonstrated significant antitumor and apoptotic activities against Caco-2 colon cancer cells. bdpsjournal.org Research shows that it inhibits the proliferation of these cancer cells in a dose- and time-dependent manner. bdpsjournal.orgbanglajol.info The IC₅₀ values, which represent the concentration required to inhibit cell growth by 50%, were found to be 46.3 µM, 42.1 µM, and 36.4 µM after 24, 48, and 72 hours of treatment, respectively. bdpsjournal.orgbanglajol.info Furthermore, this compound monoacetate was shown to reduce the colony-forming ability of Caco-2 cells and inhibit their migration. bdpsjournal.orgbanglajol.info The mechanism for these effects is linked to the downregulation of the PI3K/Akt signaling pathway, a critical pathway in cell survival and proliferation. banglajol.infobanglajol.info

In a broader screening, this compound monoacetate was evaluated alongside its parent compound, this compound, against a panel of six human cancer cell lines. plos.orgnih.gov

This compound Acetonide: This derivative also showed potent cytotoxic activity against several tumor cell lines, including murine leukemia (L1210), human leukemia (HL-60 and K562), and murine melanoma (B16F10), with IC₅₀ values ranging from 8.6 to 14.6 µg/mL. mdpi.com

The table below summarizes the cytotoxic activities of this compound and its derivatives against various cancer cell lines.

Structure-Activity Relationship of Modified Compounds

The study of structure-activity relationships (SAR) helps to understand how a compound's chemical structure influences its biological activity. For this compound and its analogues, the substituents on the furanocoumarin core play a critical role.

A key structural feature is the side chain at the C-5 position. The parent compound, oxypeucedanin, possesses an epoxide ring at this position. sci-hub.se In this compound, this epoxide ring is opened to form a diol (a vicinal dihydroxy group). sci-hub.se This single modification has a profound impact on bioactivity. For instance, in anti-HIV assays, oxypeucedanin showed significantly higher activity than this compound, suggesting that the intact epoxide ring is essential for this particular effect. sci-hub.se

Conversely, further modification of the diol group in this compound can enhance or introduce other activities. While this compound itself showed no significant cytotoxicity against certain tumor cell lines, its derivative, this compound acetonide, displayed potent cytotoxic effects. mdpi.com This indicates that converting the diol to a more lipophilic acetonide group can be a favorable modification for anticancer activity.

In the context of antiseizure activity, a comparative analysis in a zebrafish model showed that the structural modification from oxypeucedanin to this compound enhanced the antiseizure effect. mdpi.com However, in a different study comparing a range of coumarins as β-secretase inhibitors, which is relevant to Alzheimer's disease, no direct structure-activity relationship could be established between oxypeucedanin, this compound, and other related compounds. mdpi.comresearchgate.net

These findings highlight that the relationship between the chemical structure of this compound derivatives and their pharmacological function is complex and target-dependent. Modifications that enhance one type of bioactivity may diminish another.

Table of Mentioned Compounds

Safety and Toxicological Considerations

Cytotoxicity Assessment in Normal Cell Lines (e.g., murine fibroblasts, RAW264.7)

The cytotoxic potential of oxypeucedanin (B192039) hydrate (B1144303) and its related compounds has been evaluated in non-cancerous cell lines to determine their selectivity and potential for harming healthy cells. Studies on normal murine fibroblasts (NIH/3T3) have been particularly informative.

Research has shown that certain furanocoumarins isolated from Ducrosia anethifolia exhibit some level of toxicity towards normal fibroblasts. nih.govtandfonline.com For instance, (+)-oxypeucedanin hydrate was found to have a slight toxic effect on normal murine fibroblasts, with a reported half-maximal inhibitory concentration (IC50) of 83.55 µM. nih.govtandfonline.com In the same study, other related furanocoumarins like heraclenol and isogospherol also showed slight toxicity on these cells. nih.govtandfonline.com Comparatively, the non-hydrated form, oxypeucedanin, demonstrated a higher cytotoxic effect on normal murine fibroblasts, with an IC50 value of 57.18 ± 3.91 μM. nih.govchemfaces.comnih.gov In contrast, a separate study investigating the antiproliferative activity of oxypeucedanin found it did not significantly affect the growth of MRC5 normal human lung fibroblast cells, with an IC50 value greater than 100 µM, suggesting selective inhibition of cancer cells over normal cells in that specific context. mdpi.com

The RAW264.7 cell line, a macrophage-like line derived from mice, is another critical model for assessing cytotoxicity and inflammatory responses. nih.govaccegen.comnih.gov While specific data on the cytotoxicity of oxypeucedanin hydrate on RAW264.7 cells is limited in the reviewed literature, the cell line is widely used to study the biological activities of various compounds. ethernet.edu.et

Table 1: Cytotoxicity of Oxypeucedanin and Related Furanocoumarins in Normal Murine Fibroblasts (NIH/3T3)

CompoundCell LineIC50 (µM)FindingSource
(+)-Oxypeucedanin hydrateNormal Murine Fibroblasts (NIH/3T3)83.55Slight toxic effect nih.govtandfonline.com
OxypeucedaninNormal Murine Fibroblasts (NIH/3T3)57.18 ± 3.91Slight toxicity nih.govchemfaces.comnih.gov
HeraclenolNormal Murine Fibroblasts (NIH/3T3)65.78Slight toxic effect nih.govtandfonline.com
IsogospherolNormal Murine Fibroblasts (NIH/3T3)54.82Slight toxic effect nih.govtandfonline.com

Mutagenicity Evaluation (e.g., Ames Test)

The potential of a substance to induce genetic mutations is a critical aspect of its toxicological assessment. The Ames test is a widely used assay to evaluate the mutagenic potential of chemical compounds. mun.cad-nb.info

An in silico analysis utilizing the Ames test to predict the toxicity of this compound has indicated that the compound is not mutagenic. nih.gov Further supporting its safety in this regard, this compound has been described as an antimutagenic agent. chemfaces.comresearchgate.net In one study, it was shown to reduce the number of micronucleated polychromatic erythrocytes (MPCE) induced by the known mutagen Mitomycin C by 74%, highlighting its potential antimutagenic properties. researchgate.net

Considerations for Phototoxicity (General Furanocoumarin Aspect)

This compound belongs to the furanocoumarin class of chemical compounds, which are well-known for their phototoxic properties. biosynth.comnih.gov This phototoxicity is not an allergic reaction but a direct phototoxic one that does not depend on the immune system. medscape.com

Phytophotodermatitis is a skin condition that results from contact with plants containing furanocoumarins, followed by exposure to long-wave ultraviolet A (UVA) radiation. medscape.commdpi.com Furanocoumarins, when activated by UVA light, can cause cellular damage. medscape.comowlcation.com The mechanism involves the absorption of UV radiation, which leads to photochemical reactions that damage cellular components, including DNA and cell membranes. medscape.com This can result in DNA interstrand cross-linking between the furanocoumarin and DNA bases like thymine (B56734) and cytosine. medscape.com The clinical manifestation of this reaction includes burning, redness (erythema), blistering, and subsequent hyperpigmentation of the skin, which can take weeks or months to resolve. medscape.comwikipedia.org

While some furanocoumarins like psoralen, bergapten, and xanthotoxin are noted for being particularly phototoxic, this property is a general characteristic of the linear furanocoumarins, a group to which oxypeucedanin belongs. nih.govfrontiersin.orgdfg.de

Future Research Directions and Therapeutic Prospects

Translational Research Pathways

The journey of oxypeucedanin (B192039) hydrate (B1144303) from a laboratory curiosity to a clinical therapeutic involves rigorous translational research. This process bridges preclinical findings with human studies, a path that is still in its early stages for this compound.

Current research on oxypeucedanin hydrate is predominantly in the preclinical phase, with numerous in vitro (laboratory-based) and in vivo (animal) studies highlighting its potential. mdpi.com These studies have primarily investigated its cytotoxic, anti-inflammatory, antimicrobial, and antioxidant properties. biosynth.commdpi.com For instance, research has demonstrated the antiproliferative and cytotoxic activities of this compound against various cancer cell lines. chemfaces.com However, a significant hurdle is the lack of clinical trials to validate these findings in humans. mdpi.com

Future translational research should focus on several key areas. Firstly, comprehensive pharmacokinetic and pharmacodynamic studies are essential to understand how the compound is absorbed, distributed, metabolized, and excreted in the body, and what its effects are. nih.govnih.gov Some initial pharmacokinetic studies in rats have provided insights into its bioavailability, but more extensive research is needed. researchgate.net Secondly, long-term toxicity studies are crucial to establish a safe dosage range for human administration. Finally, well-designed clinical trials are necessary to evaluate the efficacy of this compound for specific diseases in human subjects. nih.gov

Exploration of Novel Therapeutic Applications

While initial research has focused on its anti-inflammatory and anti-cancer properties, the unique chemical structure of this compound suggests a broader range of therapeutic applications waiting to be explored. biosynth.combiosynth.com

Recent studies have begun to uncover novel biological activities. For example, this compound has been investigated for its potential in managing rheumatoid arthritis by inhibiting specific inflammatory pathways. nih.govresearchgate.net Research has shown that it can alleviate symptoms in animal models of the disease by targeting the TLR4-MD2/NF-κB/MAPK signaling axis. nih.gov Another promising area is its potential antiviral activity, with in silico studies suggesting it could inhibit the main protease of SARS-CoV-2, the virus responsible for COVID-19. nih.gov

Furthermore, its role in modulating various cellular pathways opens up possibilities for treating a variety of conditions. biosynth.com Investigations into its effects on carbohydrate-metabolizing enzymes suggest potential applications in managing diabetes. chemfaces.com The compound has also shown selective inhibitory activity against butyrylcholinesterase, indicating a potential role in the management of Alzheimer's disease. nih.gov Further exploration of its molecular targets and mechanisms of action will likely reveal even more therapeutic possibilities. biosynth.combiosynth.com

Integration with Traditional Medicine Systems

This compound is a constituent of many plants that have been used for centuries in traditional medicine systems across the globe. biosynth.com For instance, plants from the Angelica genus, a major source of this compound, are used in traditional Chinese medicine to treat ailments like colds, headaches, and pain. mdpi.commdpi.com Similarly, species from the Prangos genus are used in Iranian traditional medicine. mdpi.comresearchgate.net

The integration of this traditional knowledge with modern scientific research offers a powerful approach to drug discovery. Ethnobotanical information can guide the selection of plants for isolating this compound and provide clues about its potential therapeutic uses. mdpi.comresearchgate.net For example, the traditional use of Angelica dahurica for inflammatory conditions aligns with modern findings on the anti-inflammatory properties of this compound. nih.govmdpi.com

Future research should aim to scientifically validate the traditional uses of plants containing this compound. This involves isolating the compound from these plants, verifying its biological activity in relevant assays, and understanding its mechanism of action. This approach not only has the potential to yield new therapeutic agents but also to provide a scientific basis for the use of traditional remedies.

Advanced Analytical and Preparative Methodologies

The efficient isolation and purification of this compound are critical for both research and potential commercial production. While traditional methods like column chromatography have been widely used, they can be time-consuming. mdpi.comresearchgate.net

Recent advancements in analytical and preparative techniques are paving the way for more efficient and rapid isolation of this compound. High-performance liquid chromatography (HPLC) coupled with various detectors is a standard analytical tool for quantifying the compound in plant extracts. mdpi.commdpi.comthieme-connect.com More advanced techniques like high-speed counter-current chromatography (HSCCC) and supercritical fluid chromatography (SFC) have also been successfully employed for its purification. mdpi.comresearchgate.net

A particularly innovative approach involves the use of ionic liquids as extraction solvents, which has shown high efficiency in extracting this compound from plant material. mdpi.comresearchgate.netresearchgate.net Additionally, methods like ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC/MS/MS) have been developed for sensitive and selective quantification of the compound in biological samples, which is crucial for pharmacokinetic studies. researchgate.net The development and optimization of these advanced methodologies will be instrumental in accelerating research and development of this compound.

Optimization for Drug Development

While this compound shows significant therapeutic promise, its natural form may not be optimal for drug development due to factors like poor solubility or bioavailability. researchgate.net Therefore, lead optimization strategies are crucial to enhance its drug-like properties. nih.gov

One approach is the semi-synthesis of derivatives. By modifying the chemical structure of this compound, it may be possible to improve its efficacy, selectivity, and pharmacokinetic profile. mdpi.com For example, studies on this compound monoacetate, a derivative, have shown potent anti-cancer effects. bdpsjournal.orgscirp.orgscirp.org

Q & A

Q. What experimental models are commonly used to study the anti-inflammatory effects of oxypeucedanin hydrate in autoimmune diseases?

this compound is evaluated in collagen-induced arthritis (CIA) mouse models to assess its anti-inflammatory potential. Experimental protocols typically involve daily administration (e.g., 10 mg/kg) over 42 days, with endpoints including paw swelling reduction and bone erosion inhibition via micro-CT or histopathology. Methotrexate (MTX) is often used as a positive control to benchmark efficacy .

Q. How can researchers optimize the extraction of this compound from plant sources like Angelica dahurica?

Ionic liquid-based extraction, particularly using [Bmim]Tf2N, achieves high yields (>90% for this compound) under optimized conditions: solvent/solid ratio of 8:1, 60°C extraction temperature, and 180-minute duration. Back-extraction with 0.01 N HCl (1:10 IL/solvent ratio) further purifies the compound, validated via HPLC and response surface methodology (RSM) .

Q. What analytical methods are recommended for quantifying this compound in herbal formulations?

High-performance liquid chromatography (HPLC) combined with chemometric analyses (e.g., principal component analysis) is used to identify this compound as a quality marker in products like Huoxiang Zhengqi Soft Capsules. Multi-index component determination ensures batch consistency and pharmacopeial compliance .

Q. How does this compound interact with key signaling pathways in cancer cells?

In hepatoma cells, this compound induces G2/M phase arrest by upregulating p53 and p21, while suppressing MDM2. IC50 values vary (e.g., 32.4 μM in HepG2), necessitating dose-response assays and Western blotting to validate pathway modulation .

Advanced Research Questions

Q. How do discrepancies in reported IC50 values for this compound’s antiproliferative activity arise, and how can they be resolved?

Variability in IC50 (e.g., 32.4 μM vs. 81.0 μM) may stem from differences in cell lines (e.g., HepG2 vs. resistant subclones) or solvent formulations (DMSO vs. methanolate). Researchers should standardize assays using MTT/WST-1 protocols, control for multidrug resistance (MDR) proteins, and validate with secondary methods like flow cytometry .

Q. What computational strategies validate this compound’s potential as a SARS-CoV-2 3CLpro inhibitor?

Molecular docking and molecular dynamics (MD) simulations reveal stable binding of this compound to 3CLpro catalytic residues (His41/Cys145), with binding free energies of −58.86 kJ/mol. MM-PBSA analysis and ADMET profiling further prioritize it for in vitro validation using protease inhibition assays .

Q. Can ionic liquid extraction methods be scaled for industrial applications without compromising yield?

Scaling from lab (4 mL IL) to pilot (400 mL) requires optimizing back-extraction solvent volume (40 mL 0.01 N HCl) and equilibration time (4 hours). Challenges include maintaining phase stability and minimizing IL loss, addressed via iterative RSM and lifecycle analysis .

Q. How does this compound’s stereochemistry influence its bioactivity and metabolic stability?

The (-)-enantiomer (from Ducrosia anethifolia) shows higher MDR reversal activity than racemic mixtures. Chiral HPLC and enantioselective synthesis are critical for isolating active isomers, while cytochrome P450 assays assess metabolic stability in hepatic models .

Methodological Notes

  • Contradiction Management : Cross-validate IC50 data using isogenic cell pairs (sensitive vs. MDR) to isolate compound-specific effects from resistance mechanisms .
  • Extraction Optimization : Use Box-Behnken design (RSM) to model solvent/solid ratios and temperature interactions, ensuring reproducibility across batches .
  • Computational Validation : Pair docking with free-energy perturbation (FEP) to refine binding affinity predictions before in vitro testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.